molecular formula C12H20O6 B13851592 [(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol

[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol

Cat. No.: B13851592
M. Wt: 260.28 g/mol
InChI Key: KKYWZUFDUCTWSE-ARHDFHRDSA-N
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Description

[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol typically involves multi-step organic reactions. Common starting materials may include dioxolane derivatives and furan compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. Optimization of reaction parameters such as concentration, temperature, and pressure is crucial to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.

    Reduction: Reduction to alcohols or hydrocarbons using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which [(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and influencing gene expression.

Comparison with Similar Compounds

[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol can be compared with other spiro compounds, such as spiro[cyclohexane-1,2’-oxirane] and spiro[1,3-dioxolane-4,4’-piperidine]

Conclusion

[(3’aS,4S,6’R,6’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol is a compound of significant interest due to its unique structure and potential applications in various scientific fields

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol

InChI

InChI=1S/C12H20O6/c1-10(2)14-6-12(18-10)9-8(7(5-13)15-12)16-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8+,9+,12+/m1/s1

InChI Key

KKYWZUFDUCTWSE-ARHDFHRDSA-N

Isomeric SMILES

CC1(OC[C@]2(O1)[C@@H]3[C@H]([C@H](O2)CO)OC(O3)(C)C)C

Canonical SMILES

CC1(OCC2(O1)C3C(C(O2)CO)OC(O3)(C)C)C

Origin of Product

United States

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